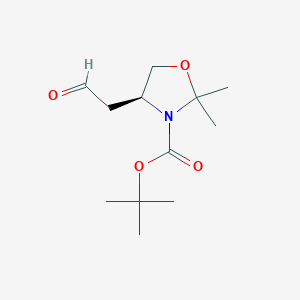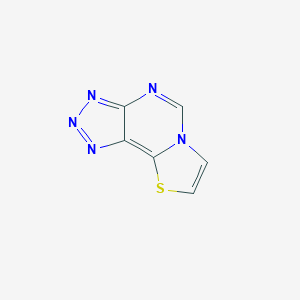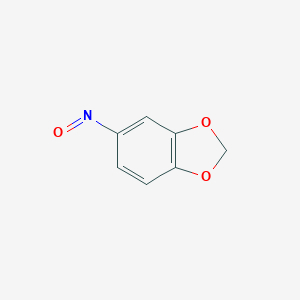
5-Nitroso-1,3-benzodioxole
概要
説明
5-Nitroso-1,3-benzodioxole is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a nitroso derivative of 1,3-benzodioxole and has a molecular weight of 177.14 g/mol.
作用機序
The mechanism of action of 5-Nitroso-1,3-benzodioxole involves the reaction of the nitroso group with ROS. The reaction leads to the formation of a highly fluorescent compound, which can be detected using fluorescence microscopy or spectroscopy. The fluorescence intensity of the compound is directly proportional to the concentration of ROS, allowing for quantitative analysis of ROS levels in cells.
生化学的および生理学的効果
5-Nitroso-1,3-benzodioxole has been shown to have minimal toxicity and does not interfere with cellular functions. The compound is easily taken up by cells and localizes in the cytoplasm and mitochondria. The use of 5-Nitroso-1,3-benzodioxole as a fluorescent probe has allowed for the visualization of ROS in live cells and the study of their effects on cellular processes.
実験室実験の利点と制限
The advantages of using 5-Nitroso-1,3-benzodioxole as a fluorescent probe for ROS detection include its high selectivity and sensitivity, ease of use, and compatibility with various cell types. However, there are some limitations to its use, such as the need for specialized equipment for fluorescence detection and the potential for interference from other fluorescent compounds in cells.
将来の方向性
There are several future directions for the use of 5-Nitroso-1,3-benzodioxole in scientific research. One potential application is in the study of oxidative stress and related diseases, such as cancer and neurodegenerative disorders. The compound can be used to study the effects of ROS on cellular processes and to develop new therapies for these diseases. Additionally, the development of new fluorescent probes based on 5-Nitroso-1,3-benzodioxole could lead to the discovery of new biomarkers for disease diagnosis and treatment.
Conclusion
In conclusion, 5-Nitroso-1,3-benzodioxole is a valuable chemical compound that has numerous applications in scientific research. Its unique properties as a fluorescent probe for ROS detection make it a valuable tool for studying oxidative stress and related diseases. As research in this area continues to grow, it is likely that 5-Nitroso-1,3-benzodioxole will play an increasingly important role in scientific discovery and innovation.
科学的研究の応用
5-Nitroso-1,3-benzodioxole has been extensively studied for its potential applications in scientific research. One of the most promising applications is as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that play a critical role in various physiological and pathological processes. The detection of ROS is crucial for understanding the mechanisms involved in oxidative stress and related diseases. 5-Nitroso-1,3-benzodioxole has been shown to exhibit high selectivity and sensitivity towards ROS, making it a valuable tool for ROS detection in cells.
特性
CAS番号 |
146853-20-5 |
|---|---|
製品名 |
5-Nitroso-1,3-benzodioxole |
分子式 |
C7H5NO3 |
分子量 |
151.12 g/mol |
IUPAC名 |
5-nitroso-1,3-benzodioxole |
InChI |
InChI=1S/C7H5NO3/c9-8-5-1-2-6-7(3-5)11-4-10-6/h1-3H,4H2 |
InChIキー |
PTRAFYFIBIIJSE-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)N=O |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)N=O |
同義語 |
1,3-Benzodioxole, 5-nitroso- |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

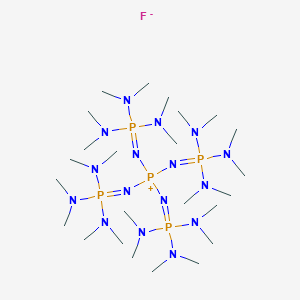
![4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B114530.png)
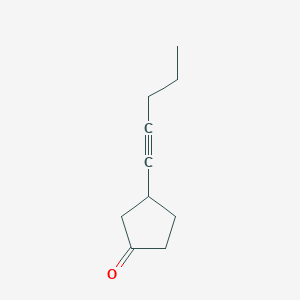

![2,6-Bis[(2-hydroxyethyl)amino]toluene](/img/structure/B114538.png)
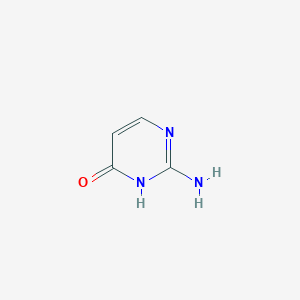
![1-Amino-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B114549.png)
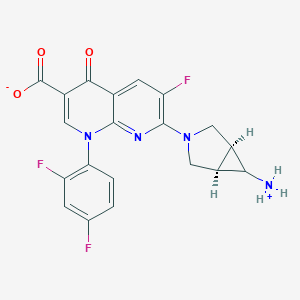
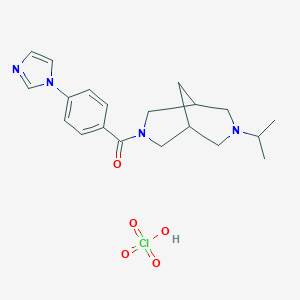
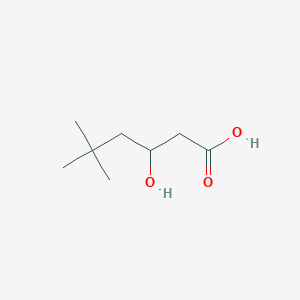
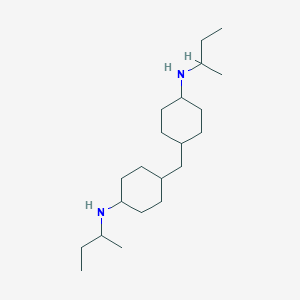
![Carbamic acid,[1-(hydroxymethyl)-2-methylbutyl]-, 1,1-dimethylethyl ester, [R-(R*,R*)]-(9CI)](/img/structure/B114557.png)
